![molecular formula C18H14Cl2N2O2 B3821405 1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3821405.png)
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Overview
Description
1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
The preparation method of 1-(2,3-dichlorophenyl)piperazine involves reacting diethanol amine and hydrogen bromide at high temperature, then dropwise adding 2,3-dichloroaniline .Molecular Structure Analysis
The molecular formula of 1-(2,3-dichlorophenyl)piperazine is C10H12Cl2N2 . The InChI key is UDQMXYJSNNCRAS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2,3-Dichlorophenyl)piperazine has a molar mass of 231.12 g/mol . It appears as a brown oil . Its density is 1.272g/cm3 at °C . It has a melting point of 242 to 244 °C and a boiling point of 365.1 °C at 760mmHg .Mechanism of Action
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-6-3-5-10(15(12)20)16-17-11(8-14(22-16)18(23)24)9-4-1-2-7-13(9)21-17/h1-7,14,16,21-22H,8H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGARSJGBIOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.